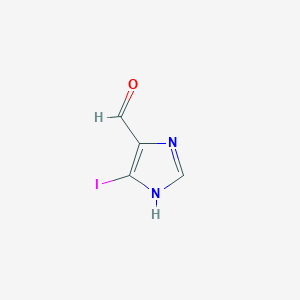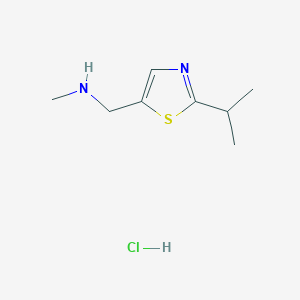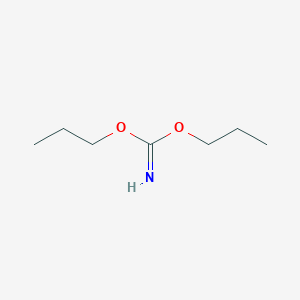
Dipropyl carbonimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropyl carbonimidate can be synthesized through the reaction of dipropylamine with phosgene or its derivatives. The reaction typically occurs under controlled conditions to ensure the safety and purity of the product. The general reaction is as follows:
Dipropylamine+Phosgene→Dipropyl carbonimidate+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and efficiency. The use of environmentally friendly catalysts and solvents is also explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Dipropyl carbonimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the propyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Scientific Research Applications
Dipropyl carbonimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are explored for potential biological activities and as building blocks for bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipropyl carbonimidate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions are influenced by the nature of the reagents and the reaction environment.
Comparison with Similar Compounds
Dipropylamine: A precursor in the synthesis of dipropyl carbonimidate.
Diisopropyl ether: A structurally similar compound used as a solvent.
Dipropyl succinate: Another ester with similar functional groups.
Uniqueness: this compound is unique due to its specific reactivity and the presence of two propyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical properties, making it valuable in various applications.
Properties
CAS No. |
6263-28-1 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
dipropoxymethanimine |
InChI |
InChI=1S/C7H15NO2/c1-3-5-9-7(8)10-6-4-2/h8H,3-6H2,1-2H3 |
InChI Key |
NBCBYJNHDNSYJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=N)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)
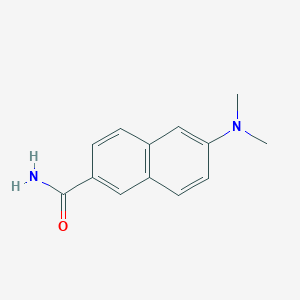
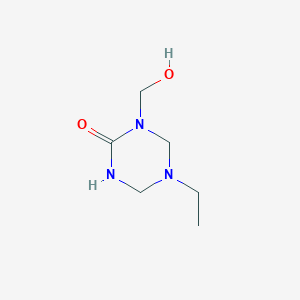
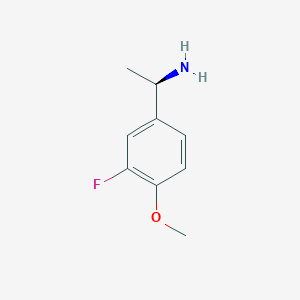
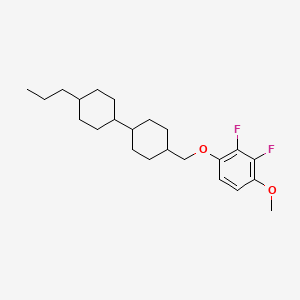

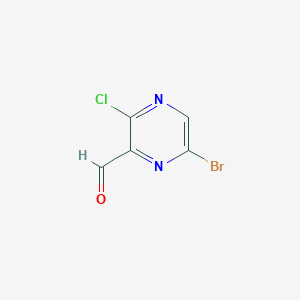
![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)
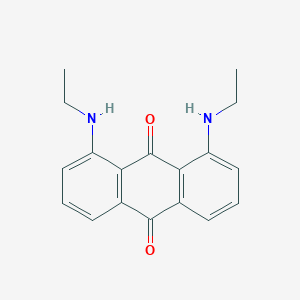
![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)
